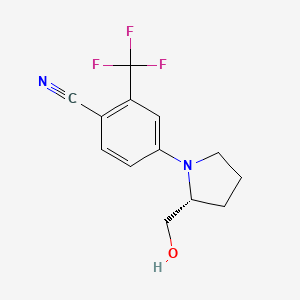

(S)-Desmethyl Doxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxylamine, also known as (S)-Desmethyl Doxylamine, is an antihistamine medication used in the treatment of insomnia and allergies . It is also used to treat morning sickness in pregnant women in combination with pyridoxine (vitamin B6) . Doxylamine is available over-the-counter and is used in nighttime cold medicines, such as NyQuil, as well as in pain medications containing acetaminophen and codeine, to help with sleep .

Synthesis Analysis

The synthesis of doxylamine has been described in various studies . A new selective rapid RP-HPLC-DAD method was developed and evaluated for the quantification of doxylamine succinate (DOX) in bulk and pharmaceutical dosage form . The separation of DOX at different degradation conditions was achieved with a Kromasil C18 . Another study aimed to synthesize an enantiopure (d)-doxylamine using optically active diols synthesized from a novel chiral auxiliary . A method for synthesizing doxylamine succinate by base catalysis has also been described .Molecular Structure Analysis

The molecular structure of doxylamine has been analyzed in several studies . The most stable conformer of doxylamine was subjected to optimization at the DFT/B3LYP/6-31++G (d,p) level of theory . Vibrational wavenumbers, highest occupied and lowest unoccupied molecular orbitals, and molecular electrostatic potential for the most stable conformer of doxylamine were computed using the DFT/B3LYP/6-31++G (d,p) level of theory .Chemical Reactions Analysis

Doxylamine has been subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The analytical performance of the proposed HPLC method was thoroughly validated in terms of linearity, precision, accuracy, specificity, robustness, detection, and quantification limits .Physical And Chemical Properties Analysis

Doxylamine exhibits moderate alkaline nature with a pKa of 8.8 . It is commercialized as succinate salt and is one of the first-generation H1 receptor antagonists of the ethanolamine group .作用機序

Safety and Hazards

将来の方向性

The future of doxylamine and other antihistamines may involve the development of clinically advantageous H1 antihistamines with the aid of molecular techniques . There is also a potential for having a “metabolism-passport” of a subject obtained in life and utilized within a clinical or post-mortem toxicological setting .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Desmethyl Doxylamine involves the reduction of Doxylamine using a chiral reducing agent.", "Starting Materials": [ "Doxylamine", "Chiral reducing agent" ], "Reaction": [ "Doxylamine is reacted with the chiral reducing agent in the presence of a suitable solvent.", "The reaction mixture is stirred at a suitable temperature for a specific time.", "The reaction mixture is then quenched with a suitable acid.", "The resulting mixture is extracted with a suitable solvent.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain (S)-Desmethyl Doxylamine as a white solid." ] } | |

CAS番号 |

437999-64-9 |

製品名 |

(S)-Desmethyl Doxylamine |

分子式 |

C₁₆H₂₀N₂O |

分子量 |

256.34 |

同義語 |

N,N-Ddimethyl-2-[(S)-phenyl-2-pyridinylmethoxy]-ethanamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)